2-[[4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide
Overview
Description
2-[[4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties . The presence of the triazole ring in its structure contributes to its significant biological activity .
Preparation Methods
The synthesis of 2-[[4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-benzyl-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol . This intermediate is then reacted with 2-chlorophenylacetyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
2-[[4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives .
Scientific Research Applications
2-[[4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring in its structure is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to cell death . Additionally, the compound may interact with bacterial enzymes, inhibiting their activity and preventing bacterial growth .
Comparison with Similar Compounds
Similar compounds to 2-[[4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide include:
4-benzyl-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol: This compound shares the triazole core and exhibits similar antimicrobial properties.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Another heterocyclic compound with antimicrobial activity.
2-(4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide: A structurally related compound with potential antiviral activity.
The uniqueness of this compound lies in its dual antimicrobial and antiviral properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[[4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4OS/c24-18-12-10-17(11-13-18)22-27-28-23(29(22)14-16-6-2-1-3-7-16)31-15-21(30)26-20-9-5-4-8-19(20)25/h1-13H,14-15H2,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKRTZRVHPNQNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NC3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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